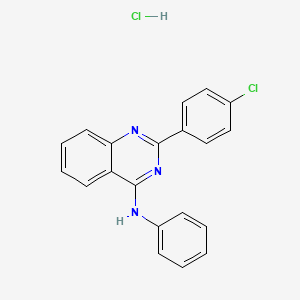

C20H15Cl2N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H15Cl2N3 |

|---|---|

Molecular Weight |

368.3 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-N-phenylquinazolin-4-amine;hydrochloride |

InChI |

InChI=1S/C20H14ClN3.ClH/c21-15-12-10-14(11-13-15)19-23-18-9-5-4-8-17(18)20(24-19)22-16-6-2-1-3-7-16;/h1-13H,(H,22,23,24);1H |

InChI Key |

MUJXOSWQNZLZGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Novel Dichlorophenyl Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of novel dichlorophenyl triazole derivatives. The 1,2,4-triazole ring is a key pharmacophore in a wide range of therapeutic agents, including well-known antifungal drugs like fluconazole and itraconazole.[1][2] The incorporation of a dichlorophenyl group is a common strategy in medicinal chemistry to enhance biological activity.[3][4] This document details experimental protocols, summarizes key quantitative data, and visualizes complex pathways and workflows to support researchers in this field.

Core Mechanism of Action: Antifungal Activity

Triazole derivatives primarily exert their antifungal effects by disrupting the integrity of the fungal cell membrane.[5] This is achieved by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[3][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[7][8] The inhibition of CYP51 leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[7][9] This disruption of membrane structure and function ultimately inhibits fungal growth and replication.[8]

Caption: Mechanism of action of dichlorophenyl triazole antifungal agents.

Synthetic Strategies and Experimental Protocols

The synthesis of dichlorophenyl triazole derivatives often involves multi-step reactions, starting from commercially available dichlorophenyl compounds. Common strategies include the formation of a core triazole ring followed by the addition of various side chains to create a library of novel compounds.[2][10] The general workflow involves synthesis, purification, and rigorous characterization using various spectroscopic methods.

Caption: General experimental workflow for synthesis and evaluation.

Protocol 1: Synthesis of Trichloromethyl Dichlorophenyl Triazole Derivatives[11]

This protocol describes the synthesis of a key intermediate, acyl chloride (3), which is then used to produce a variety of final triazole derivatives.

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid (2)

-

1-(2,4-Dichlorobenzyl)-5-trichloromethyl-1,2,4-triazole-3-carboxylate (1) (10 mmol) is dissolved in EtOH (20 mL) and aqueous NaOH (1 mol/L, 10 mL).

-

The mixture is stirred at 25 °C for 5 hours.

-

Distilled water (80 mL) is added, and the mixture is acidified with concentrated HCl to a pH of 1 to induce precipitation.

-

The precipitate is collected via vacuum filtration, washed with water, and dried to afford product 2 as a white solid, which is used without further purification.

Step 2: Synthesis of 1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carbonyl chloride (3)

-

A mixture of compound 2 (37 mmol), thionyl chloride (137 mmol, 10 mL), and CH2Cl2 (20 mL) is stirred for 1 hour at 40 °C.

-

Five drops of N,N-dimethylformamide (DMF) are added as a catalyst.

-

After the reaction is complete, the resulting mixture is concentrated under vacuum to give compound 3 as a pale yellow solid (yield 87%). This product is used in the next step without further purification.

Step 3: General Procedure for Synthesis of Final Compounds (e.g., 5o)

-

The appropriate amine intermediate (e.g., 6-methyl-2,3-dihydro-4H-benzo[b][5][11]oxazine) (1.2 mmol) and triethylamine (1.5 mmol) are dissolved in anhydrous CH2Cl2 (20 mL).

-

The mixture is stirred in an ice bath for 10 minutes.

-

A solution of the acyl chloride intermediate (3) (1.0 mmol) in anhydrous CH2Cl2 (10 mL) is added dropwise.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The mixture is washed sequentially with saturated NaHCO3 solution and brine, dried over anhydrous Na2SO4, and concentrated under vacuum.

-

The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of Dichlorophenyl Triazole Schiff Bases[1]

This protocol outlines the synthesis of Schiff bases from a 4-amino-1,2,4-triazole-3-thiol intermediate.

Step 1: Synthesis of 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (Intermediate 3)

-

A mixture of a 2,4-dichlorobenzoic acid derivative (1) and thiocarbohydrazide (2) is heated as per literature methods to yield the intermediate 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (3).[1]

Step 2: Synthesis of Schiff bases (e.g., 5j)

-

The intermediate compound (3) is treated with a substituted aromatic aldehyde (4), such as 2,4-dichlorobenzaldehyde.

-

The reaction is carried out in the presence of concentrated H2SO4 to yield the final Schiff base product (5j).[1]

-

The structure is confirmed by NMR, IR, Mass spectrometry, and elemental analysis.[1]

Data Presentation

The following tables summarize quantitative data for a selection of newly synthesized dichlorophenyl triazole derivatives from the cited literature.

Table 1: Physicochemical and Spectroscopic Data of Selected Derivatives

| Compound ID | Yield (%) | M.p. (°C) | Spectroscopic Data Highlights (¹H-NMR, ¹³C-NMR, HRMS) | Ref |

| 5a | 66 | 204–205 | ¹H-NMR (CDCl₃) δ: 7.60–6.91 (m, 7H, ArH), 4.34–4.21 (m, 3H, CH₂-CH), 1.40–1.37 (d, J = 8.4 Hz, 3H, C-CH₃) | [11] |

| 5o | 78 | 196–198 | ¹H-NMR (CDCl₃) δ: 7.64–6.81 (m, 6H, ArH), 4.40–4.15 (m, 4H, CH₂-CH₂), 2.19 (s, 3H, C-CH₃) | [11] |

| 5p | 51 | 249–250 | ¹H-NMR (CDCl₃) δ: 8.56–8.53 (m, 2H, ArH), 7.63–7.28 (m, 5H, ArH), 6.00 (s, 2H, CH₂) | [11] |

| 5j | 79 | 134–137 | ¹H-NMR (DMSO-d₆) δ: 7.39–7.81 (m, 8H), 10.42 (s, 1H), 14.07 (s, 1H). MS-API: [M+H]⁺ 417.94 | [1] |

| 5k | 81 | 207–209 | ¹H-NMR (DMSO-d₆) δ: 7.27–7.49 (m, 9H), 10.42 (s, 1H), 13.82 (s, 1H). MS-API: [M+H]⁺ 383.98 | [1] |

| 7b | 52 | 121-123 | IR (KBr, cm⁻¹): 1723.8 (C=O, ketone), 1587.1 (C=N) | [12] |

Table 2: Biological Activity of Selected Dichlorophenyl Triazole Derivatives

| Compound ID | Target Organism / Cell Line | Activity (MIC or IC₅₀) | Notes | Ref |

| 5o | Wheat (Safener activity) | Excellent at 10 µmol/L | Protects wheat from injury by fenoxaprop-P-ethyl herbicide. | [13] |

| 5j | Staphylococcus aureus | - | Strong antibacterial activity, comparable or superior to streptomycin. | [1] |

| 5j | Microsporum gypseum | - | Strong antifungal activity, comparable or superior to ketoconazole. | [1] |

| 7b | MCF-7 (Breast Cancer) | IC₅₀: 12.31 ± 1.04 µM | Showed better antiproliferative activity compared to cisplatin. | [12] |

| 7b | Hela (Cervical Cancer) | IC₅₀: 13.84 ± 1.21 µM | Showed better antiproliferative activity compared to cisplatin. | [12] |

| Fused Triazole | S. aureus, B. subtilis | - | Good antibacterial activity against Gram-positive bacteria. | [14] |

| Fused Triazole | C. albicans, A. niger | - | Inhibited the growth of tested fungal strains. | [14] |

References

- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 6. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]

- 10. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]

- 11. Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener [mdpi.com]

- 12. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. actascientific.com [actascientific.com]

In-depth Technical Guide: Characterization of C20H15Cl2N3 and its Analogs

A comprehensive exploration of the synthesis, physicochemical properties, and biological activities of a novel class of compounds for researchers, scientists, and drug development professionals.

Foreword

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry and drug development. The identification and characterization of new chemical entities with potential biological activity is the first critical step in this endeavor. This whitepaper provides a detailed overview of the chemical compound with the molecular formula C20H15Cl2N3 and its structurally related analogs. While direct experimental data for the parent compound remains to be fully elucidated in publicly accessible literature, this guide synthesizes information on analogous structures and outlines the necessary experimental and computational methodologies for its complete characterization.

This document is intended to serve as a foundational resource for researchers in academia and industry, offering a roadmap for the synthesis, purification, and comprehensive evaluation of this compound class. By presenting established protocols and data from related molecules, we aim to accelerate the investigation into the therapeutic potential of this compound and its derivatives.

Introduction to this compound and its Potential Significance

The molecular formula this compound suggests a complex aromatic structure, likely incorporating multiple ring systems and functional groups that are frequently associated with biological activity. The presence of two chlorine atoms and a nitrogen-containing heterocycle points towards potential applications in areas such as oncology, infectious diseases, and neuroscience, where similar halogenated and nitrogen-rich scaffolds have demonstrated significant therapeutic efficacy.

Analog-Based Drug Discovery: The principles of analog-based drug design are central to the exploration of novel chemical entities like this compound.[1] By systematically modifying a core scaffold, researchers can explore the structure-activity relationship (SAR), optimizing for potency, selectivity, and pharmacokinetic properties.[1] This approach leverages existing knowledge of pharmacophores and molecular interactions to rationally design new drug candidates with improved therapeutic profiles.[1]

Physicochemical and Spectroscopic Characterization

A thorough characterization of the physicochemical properties of this compound and its analogs is essential for understanding their behavior in biological systems and for formulation development. The following table summarizes key parameters that should be determined.

| Property | Experimental Method | Importance |

| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | Confirms elemental composition and purity. |

| Melting Point | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus | Indicates purity and solid-state stability. |

| Solubility | HPLC-based methods in various solvents (e.g., water, DMSO, ethanol) | Crucial for formulation and in vitro assay design. |

| LogP / LogD | Shake-flask method or computational prediction | Predicts membrane permeability and pharmacokinetic properties. |

| pKa | Potentiometric titration or UV-Vis spectroscopy | Determines the ionization state at physiological pH, affecting receptor binding and solubility. |

| Crystal Structure | X-ray Crystallography | Provides definitive structural information and insights into intermolecular interactions. |

Spectroscopic Analysis:

| Technique | Information Obtained |

| ¹H and ¹³C NMR | Provides detailed information about the chemical structure, connectivity of atoms, and stereochemistry. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, aiding in structure elucidation. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule and can be used for quantitative analysis. |

Synthesis and Purification Protocols

The synthesis of this compound and its analogs would likely involve multi-step organic synthesis. A generalized synthetic workflow is proposed below.

General Synthetic Strategy

A plausible synthetic route could involve the coupling of a dichlorinated aromatic or heteroaromatic core with a suitable nitrogen-containing fragment. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, are powerful tools for the construction of such complex molecules.[2]

Example Experimental Protocol: Palladium-Catalyzed Cross-Coupling

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine or boronic acid derivative (1.2 mmol), palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), ligand (e.g., Xantphos, 0.04 mmol), and base (e.g., Cs2CO3, 2.0 mmol).

-

Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the specified time (monitored by TLC or LC-MS).

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Purification and Characterization of Analogs

Purification of the synthesized compounds is critical to ensure the reliability of biological data. High-performance liquid chromatography (HPLC) is the method of choice for obtaining high-purity samples.

HPLC Purification Protocol:

-

Column Selection: Choose a suitable stationary phase (e.g., C18 for reverse-phase) and column dimensions based on the scale of the purification.

-

Mobile Phase: Develop an appropriate gradient or isocratic mobile phase system (e.g., water/acetonitrile or water/methanol with 0.1% TFA or formic acid).

-

Sample Preparation: Dissolve the crude compound in a suitable solvent (e.g., DMSO or the mobile phase).

-

Purification: Inject the sample onto the HPLC system and collect fractions corresponding to the desired product peak.

-

Analysis: Analyze the collected fractions for purity by analytical HPLC and confirm the identity by LC-MS.

Biological Activity Evaluation

A systematic evaluation of the biological activity of this compound and its analogs is necessary to identify potential therapeutic applications. A tiered screening approach is often employed.

In Vitro Assays

A variety of in vitro assays can be used to assess the biological activity of novel compounds.[3][4] The choice of assays will depend on the therapeutic area of interest.

| Assay Type | Example | Purpose |

| Cytotoxicity Assays | MTT, MTS, or CellTiter-Glo assays on various cancer cell lines. | To determine the anti-proliferative activity of the compounds. |

| Enzyme Inhibition Assays | Kinase inhibition assays, protease inhibition assays. | To identify specific molecular targets. |

| Antimicrobial Assays | Minimum Inhibitory Concentration (MIC) determination against a panel of bacteria and fungi. | To assess potential as an anti-infective agent. |

| Receptor Binding Assays | Radioligand binding assays or fluorescence polarization assays. | To determine the affinity of the compounds for specific receptors. |

General Protocol for MTT Cytotoxicity Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Silico Modeling and Docking

Computational methods, such as molecular docking, can provide valuable insights into the potential binding modes of this compound and its analogs with their biological targets.[5] This information can guide the rational design of more potent and selective analogs.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for the interpretation of results and for making informed decisions in a drug discovery project.

Tabulated Data

Summarizing quantitative data in tables allows for easy comparison of the properties and activities of different analogs.

Table 1: Physicochemical Properties of this compound Analogs

| Compound ID | Molecular Formula | MW | Melting Point (°C) | LogP | Solubility (µg/mL) |

| This compound | This compound | TBD | TBD | TBD | TBD |

| Analog-1 | ... | ... | ... | ... | ... |

| Analog-2 | ... | ... | ... | ... | ... |

Table 2: In Vitro Biological Activity of this compound Analogs

| Compound ID | Target | IC50 / EC50 (µM) | Cell Line | Cytotoxicity (CC50, µM) |

| This compound | TBD | TBD | TBD | TBD |

| Analog-1 | ... | ... | ... | ... |

| Analog-2 | ... | ... | ... | ... |

Visualization of Workflows and Pathways

Visual diagrams are powerful tools for illustrating complex processes and relationships. Graphviz can be used to generate clear and informative diagrams of experimental workflows and signaling pathways.

Hypothetical Signaling Pathway Inhibition

A diagram illustrating the hypothetical inhibition of a signaling pathway by a this compound analog.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the characterization of the novel chemical entity this compound and its analogs. By following the outlined experimental protocols and data analysis strategies, researchers can systematically investigate the physicochemical properties and biological activities of this compound class. The integration of synthetic chemistry, analytical techniques, in vitro assays, and in silico modeling will be crucial for unlocking the therapeutic potential of these molecules. Future work should focus on the synthesis of a diverse library of analogs to establish a robust structure-activity relationship, leading to the identification of lead compounds for further preclinical development.

References

- 1. Growing Preferences towards Analog-based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of C-15 Vindoline Analogues by Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Dichlorophenyl Triazole Compounds: A Technical Guide

Introduction

Dichlorophenyl triazole compounds represent a significant class of heterocyclic structures utilized extensively in medicinal chemistry and agrochemistry. Their derivatives are known for a wide range of biological activities, including antifungal, herbicidal, and anticancer properties.[1][2][3] The precise structural characterization of these compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring their efficacy and safety. Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into the molecular architecture, functional groups, and connectivity of atoms. This guide offers an in-depth overview of the primary spectroscopic methods used to analyze dichlorophenyl triazole compounds, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the exact structure of organic molecules. It provides information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms within a molecule.

Experimental Protocol (General)

A general protocol for acquiring NMR spectra is as follows:[4]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified dichlorophenyl triazole compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical to ensure the compound is fully dissolved.

-

Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to serve as a reference for chemical shifts (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Record the ¹H-NMR and ¹³C-NMR spectra on a spectrometer (e.g., 300, 400, or 500 MHz).[5][6]

-

Data Processing: Process the acquired Free Induction Decay (FID) signal using appropriate software to obtain the frequency-domain NMR spectrum.

¹H-NMR Data Interpretation

In dichlorophenyl triazole compounds, the ¹H-NMR spectrum reveals distinct signals for different protons:

-

Aromatic Protons: The protons on the dichlorophenyl ring typically appear as a complex multiplet in the range of δ 7.0-8.6 ppm. The splitting pattern and coupling constants (J) provide information about the substitution pattern (e.g., 2,4-dichloro vs. 3,4-dichloro).

-

Triazole Ring Protons: The proton attached to the triazole ring, if present, often appears as a singlet.

-

Aliphatic Protons: Protons on alkyl or other substituent chains will appear in their characteristic regions, with their multiplicity (singlet, doublet, triplet, etc.) indicating the number of neighboring protons.

Table 1: Example ¹H-NMR Data for Dichlorophenyl Triazole Derivatives

| Compound Name | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |

| Benzo[d]oxazol-3(2H)-yl(1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazol-3-yl)methanone (5p) | CDCl₃ | 8.56–8.53 (m, 2H, ArH), 7.63–7.28 (m, 5H, ArH), 6.00 (s, 2H, CH₂) | [7] |

| (1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazol-3-yl)(2,2,5-trimethyloxazolidin-3-yl)methanone (5u) | CDCl₃ | 7.62–7.43 (m, 3H, Ar-H), 4.34–3.47 (m, 3H, CH₂-CH), 1.79–1.72 (m, 6H, C-CH₃), 1.39–1.27 (m, 3H, C-CH₃) | [7] |

| 1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole (Penconazole) | CDCl₃ | 7.89 (s, 1H, triazolyl-H-5), 7.71 (s, 1H, triazolyl-H-3), 7.38 (d, 1H, H-3), 7.23 (q, 1H, H-5), 4.34 (d, -CH₂CH<), 3.78 (quintet, 1H, –CH₂CHCH₂-), 2.6–2.8 (m, 2H, –CHCH₂CH₂CH₃), 1.23 (sextet, 2H, -CH₂CH₃), 0.87 (t, 3H, –CH₂CH₃) | [6] |

¹³C-NMR Data Interpretation

The ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule.

-

Aromatic Carbons: Carbons of the dichlorophenyl ring typically resonate between δ 125-140 ppm. The carbons directly attached to chlorine atoms are shifted accordingly.

-

Triazole Ring Carbons: The carbon atoms within the triazole ring appear in the range of δ 145-160 ppm.

-

Other Carbons: Carbons in carbonyl groups (C=O) appear downfield (δ > 160 ppm), while aliphatic carbons appear upfield.

Table 2: Example ¹³C-NMR Data for Dichlorophenyl Triazole Derivatives

| Compound Name | Solvent | Chemical Shifts (δ, ppm) | Reference |

| Benzo[d]oxazol-3(2H)-yl(1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazol-3-yl)methanone (5p) | CDCl₃ | 155.06, 154.98, 154.95, 145.53, 138.22, 134.14, 133.43, 130.80, 130.58, 127.78, 127.69, 124.83, 123.50, 120.92, 113.76, 91.73, 85.08 | [7] |

| (1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazol-3-yl)(2,2,5-trimethyloxazolidin-3-yl)methanone (5u) | CDCl₃ | 158.37, 154.76, 138.06, 134.09, 133.49, 130.70, 130.53, 127.64, 96.23, 70.77, 67.28, 53.38, 46.93, 30.92, 25.67, 21.09 | [7] |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.[7]

Experimental Protocol (General)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For techniques like Electrospray Ionization (ESI), the sample is first dissolved in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is ionized using one of several methods (e.g., ESI, Electron Impact (EI)). ESI is a "soft" ionization technique that often leaves the molecular ion intact ([M+H]⁺ or [M-H]⁻).

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF)).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Data Interpretation

-

Molecular Ion Peak: The peak with the highest m/z value often corresponds to the molecular ion (M⁺) or a pseudo-molecular ion ([M+H]⁺). This peak confirms the molecular weight of the compound. The presence of chlorine atoms is indicated by a characteristic isotopic pattern, where the [M+2] peak is approximately two-thirds the intensity of the M peak for a dichlorinated compound.

-

Fragmentation Pattern: The fragmentation of the molecular ion provides clues about the compound's structure. Common fragmentation pathways for triazoles involve the loss of a nitrogen molecule (N₂).[8][9] The cleavage of bonds adjacent to the heterocyclic rings and the phenyl group is also common.

Table 3: Example Mass Spectrometry Data for Dichlorophenyl Triazole Derivatives

| Compound Name | Ionization Mode | Calculated m/z ([M+H]⁺) | Found m/z | Reference |

| Benzo[d]oxazol-3(2H)-yl(1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazol-3-yl)methanone (5p) | HRMS (ESI) | 476.9241 | 476.9224 | [7] |

| (1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazol-3-yl)(2,2,5-trimethyloxazolidin-3-yl)methanone (5u) | HRMS (ESI) | 470.9710 | 470.9701 | [7] |

| 1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole (Penconazole) | EI | 284.2 (Calculated for C₁₃H₁₅Cl₂N₃) | No molecular ion peak observed. Highest peaks correspond to the loss of a chlorine atom: 250 (12.72%), 248 (36.93%) | [6] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

Experimental Protocol (General)

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound is ground with potassium bromide (KBr) powder and pressed into a thin, transparent disk.[5] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal.[10]

-

Data Acquisition: The sample is placed in the IR beam of an FT-IR spectrometer. The instrument records an interferogram, which is then mathematically converted to a spectrum via a Fourier transform. Spectra are typically recorded in the range of 4000-400 cm⁻¹.[10]

Data Interpretation

The FT-IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). Specific peaks correspond to particular functional groups.

-

C-H Stretching: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.

-

C=O Stretching: If a carbonyl group is present, a strong, sharp absorption band will be observed in the range of 1650-1750 cm⁻¹.

-

C=N and C=C Stretching: These vibrations for the triazole and phenyl rings are typically found in the 1450-1610 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine bond vibration usually appears in the fingerprint region, below 800 cm⁻¹.

Table 4: Characteristic FT-IR Absorption Bands for Dichlorophenyl Triazole Derivatives

| Compound Name | Wavenumber (ν, cm⁻¹) | Assignment | Reference |

| Benzo[d]oxazol-3(2H)-yl(1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazol-3-yl)methanone (5p) | 3090–2987 | -CH₂, =CH | [7] |

| 1704 | C=O | [7] | |

| 1541–1458 | C=C | [7] | |

| 1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7b) | 3133.7 | C–H stretch, aromatic | [3] |

| 2926.1 | C-H, aliphatic | [3] | |

| 1723.8 | C=O, ketone | [3] | |

| 1587.1 | C=N | [3] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. It provides information about electronic transitions within the molecule, particularly in systems with conjugated π-electrons, such as aromatic and heterocyclic rings.

Experimental Protocol (General)

-

Sample Preparation: Prepare a dilute solution of the dichlorophenyl triazole compound in a UV-transparent solvent (e.g., ethanol, methanol, dichloromethane).

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-800 nm. A reference cuvette containing only the solvent is used to zero the instrument.

Data Interpretation

The UV-Vis spectrum shows one or more absorption bands, characterized by the wavelength of maximum absorbance (λₘₐₓ). For dichlorophenyl triazole compounds, these absorptions are typically in the UV region (200-400 nm) and correspond to π → π* and n → π* electronic transitions within the aromatic and triazole rings. The λₘₐₓ can be influenced by the substitution pattern and the solvent used. For example, gas-phase 1,2,3-triazole shows a broad absorption centered at 205 nm.[11]

Visualized Workflows and Relationships

General Spectroscopic Workflow

The following diagram illustrates a typical workflow for the complete structural characterization of a newly synthesized dichlorophenyl triazole compound.

Caption: General workflow for synthesis and spectroscopic characterization.

Logical Fragmentation Pathway in Mass Spectrometry

This diagram shows a simplified, logical fragmentation pathway for a generic 1-(2,4-dichlorophenyl)-1H-1,2,4-triazole structure under mass spectrometry conditions, highlighting the characteristic loss of N₂.

Caption: Simplified MS fragmentation pathway for a dichlorophenyl triazole.

Conclusion

The structural elucidation of dichlorophenyl triazole compounds relies on an integrated analytical approach. FT-IR and UV-Vis spectroscopy provide initial information on functional groups and electronic systems. Mass spectrometry confirms the molecular weight and elemental formula, with fragmentation patterns offering structural clues. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive and detailed map of the molecular structure, confirming atom connectivity and the chemical environment. The combined use of these techniques allows for the unambiguous characterization of these important chemical entities, which is a critical step in their development for pharmaceutical and agricultural applications.

References

- 1. Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative [mdpi.com]

- 11. researchgate.net [researchgate.net]

In Silico Modeling of C20H15Cl2N3 Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the receptor binding of the novel small molecule C20H15Cl2N3. In the absence of specific experimental data for this compound, this document outlines a robust and systematic computational approach for target identification, binding site prediction, molecular docking, and the simulation of molecular dynamics to elucidate its potential pharmacological activity. Detailed experimental protocols for key in silico techniques are provided, and quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows generated using Graphviz (DOT language) to facilitate a deeper understanding of the described computational strategies. This document is intended to serve as a foundational resource for researchers and drug development professionals initiating a computational investigation of this compound or other novel small molecules.

Introduction to In Silico Drug Discovery

The journey of a drug from conception to market is a long and arduous one, often fraught with high costs and a significant attrition rate.[1] Computer-aided drug design (CADD) has emerged as an indispensable tool in modern drug discovery, offering a suite of in silico techniques to streamline this process.[1][2] By leveraging computational power, researchers can predict the interactions between a drug candidate and its biological target, thereby accelerating the identification and optimization of lead compounds.[2][3] This guide focuses on the application of these methods to a novel small molecule with the chemical formula this compound.

In silico approaches in drug design can be broadly categorized into structure-based and ligand-based methods.[2] Structure-based drug design relies on the three-dimensional structure of the target receptor, while ligand-based methods utilize the properties of known ligands that bind to the target. Given that this compound is a novel compound, a structure-based approach will be the primary focus, assuming a potential target receptor can be identified or modeled.

Target Identification and Prioritization

The initial and most critical step in the in silico analysis of a novel compound is the identification of its potential biological targets. This can be achieved through a variety of computational methods.

Cheminformatics and Target Prediction

By comparing the 2D and 3D structural features of this compound with extensive databases of known bioactive molecules, potential protein targets can be predicted. Several online tools and databases are available for this purpose.

Table 1: Target Prediction Databases and Tools

| Database/Tool | Description | Link |

| Therapeutic Target Database (TTD) | Provides information about known and explored therapeutic protein and nucleic acid targets.[4] | --INVALID-LINK-- |

| BindingDB | A public, web-accessible database of measured binding affinities, focusing on the interactions of proteins with small, drug-like molecules.[4] | --INVALID-LINK-- |

| SwissTargetPrediction | A web server to predict the most probable macromolecular targets of a small molecule. | --INVALID-LINK-- |

| SuperPred | A web server for predicting the ATC class and target class of a compound. | --INVALID-LINK-- |

Potential Target Classes for this compound

Based on its chemical formula, this compound possesses features common to many biologically active molecules, such as nitrogen-containing heterocyclic rings and chlorinated phenyl groups. These moieties are often found in ligands that target G protein-coupled receptors (GPCRs), kinases, and ion channels. A hypothetical target for the purpose of this guide will be the β2-adrenergic receptor, a well-studied GPCR.[5]

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is a cornerstone of structure-based drug design.

Experimental Protocol: Molecular Docking

-

Receptor Preparation:

-

Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB). For our example, the β2-adrenergic receptor structure (PDB ID: 2RH1) will be used.

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Define the binding site, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecule builder and editor (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

-

Set the grid box parameters to encompass the defined binding site on the receptor.

-

Run the docking simulation to generate a series of possible binding poses for the ligand.

-

-

Analysis of Results:

-

The docking results will be ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

-

Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

Data Presentation: Docking Results

Table 2: Hypothetical Docking Results for this compound with β2-Adrenergic Receptor

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| 1 | -9.5 | Asp113, Ser204, Asn312 | Asp113, Asn312 |

| 2 | -9.2 | Val114, Phe290, Trp286 | Ser204 |

| 3 | -8.9 | Tyr308, Phe193 | - |

Molecular Dynamics Simulations: Exploring the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-receptor complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a molecular mechanics force field (e.g., AMBER, CHARMM, GROMOS).

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to physiological temperature (310 K) and equilibrate it under constant pressure.

-

-

Production Run:

-

Run the production MD simulation for a significant duration (e.g., 100 ns or longer) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the ligand in the binding pocket (Root Mean Square Deviation - RMSD).

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of binding affinity.

-

Identify persistent intermolecular interactions throughout the simulation.

-

Data Presentation: MD Simulation Data

Table 3: Hypothetical MD Simulation Results for this compound-β2-Adrenergic Receptor Complex

| Parameter | Value |

| Simulation Time | 100 ns |

| Average Ligand RMSD | 1.2 Å |

| MM/PBSA Binding Free Energy | -45.7 kcal/mol |

| Persistent Hydrogen Bonds | Asp113, Asn312 |

Visualizations of Workflows and Pathways

In Silico Drug Discovery Workflow

Caption: A generalized workflow for in silico drug discovery.

Hypothetical β2-Adrenergic Receptor Signaling Pathway

Caption: A simplified diagram of a potential GPCR signaling pathway.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for investigating the receptor binding of the novel molecule this compound. By following the detailed methodologies for target prediction, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into its potential pharmacological profile. The structured presentation of data and the visualization of key workflows and pathways are intended to facilitate a clear and thorough computational analysis. It is important to emphasize that in silico predictions must be validated through subsequent in vitro and in vivo experimental assays to confirm the computational findings.[6] This integrated approach of computational and experimental methods is paramount for the successful and efficient discovery and development of new therapeutic agents.

References

- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In silico Drug Design : Prospective for Drug Lead Discovery | Semantic Scholar [semanticscholar.org]

- 4. Directory of in silico Drug Design tools [click2drug.org]

- 5. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Predicted Mechanism of Action of Dichlorophenyl Triazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorophenyl triazoles are a versatile class of heterocyclic compounds exhibiting a broad spectrum of biological activities. Their mechanism of action is highly dependent on the specific molecular structure, including the substitution pattern on the phenyl ring and the nature of the rest of the triazole molecule. This technical guide provides an in-depth analysis of the predicted mechanisms of action for dichlorophenyl triazoles across several key therapeutic and agricultural areas: antifungal, anticancer, anticonvulsant, and herbicide safener activities. This document collates quantitative data, details experimental protocols for key assays, and presents signaling pathways and experimental workflows through Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal and agricultural chemistry due to its ability to engage in various biological interactions, including hydrogen bonding, dipole-dipole interactions, and coordination with metal ions in enzyme active sites. The incorporation of a dichlorophenyl group can significantly enhance the potency and selectivity of these compounds. The position of the chlorine atoms on the phenyl ring (e.g., 2,4-dichloro, 3,4-dichloro, 3,5-dichloro) plays a crucial role in determining the specific biological target and, consequently, the mechanism of action. This guide will explore the primary predicted mechanisms through which dichlorophenyl triazoles exert their effects.

Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The most well-established mechanism of action for antifungal triazoles, including those with a dichlorophenyl substituent like itraconazole, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Dichlorophenyl triazoles bind to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This disruption of the ergosterol biosynthesis pathway leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.

Caption: Inhibition of ergosterol biosynthesis by dichlorophenyl triazoles.

Quantitative Data: CYP51 Inhibition

The following table summarizes the inhibitory activity of representative triazole antifungals against fungal and human CYP51.

| Compound | Fungal Species | IC50 / Kd (Fungal CYP51) | Human CYP51 (IC50 / Kd) | Selectivity Index (Human/Fungal) | Reference |

| Itraconazole | Candida albicans | Kd: 10-26 nM | Kd: 42-131 nM | ~4-5 | [3] |

| Fluconazole | Candida albicans | Kd: ~56 nM | Kd: ~30,500 nM | ~540 | [3] |

| Itraconazole | Trypanosoma cruzi | IC50: 0.029 µM | - | - | [4] |

| Fluconazole | Trypanosoma cruzi | IC50: 0.88 µM | - | - | [4] |

Experimental Protocol: Recombinant CYP51 Inhibition Assay (Fluorescence-based)

This protocol outlines a method for determining the inhibitory activity of dichlorophenyl triazoles against recombinant CYP51 using a fluorogenic substrate.

1. Reagents and Materials:

-

Recombinant human or fungal CYP51

-

NADPH regenerating system

-

Fluorogenic CYP51 substrate (e.g., BOMCC)

-

Dichlorophenyl triazole test compounds

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplate

-

Fluorescence plate reader

2. Assay Procedure:

-

Prepare serial dilutions of the dichlorophenyl triazole test compounds in a suitable solvent (e.g., DMSO).

-

In the wells of the 96-well plate, add the assay buffer, recombinant CYP51 enzyme, and the test compound dilutions.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30-60 minutes).

3. Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

Anticancer Activity

Dichlorophenyl triazoles have been investigated for their anticancer properties, with several predicted mechanisms of action, including the inhibition of aromatase and various protein kinases involved in cancer cell signaling.

Aromatase Inhibition

Aromatase (CYP19A1) is a cytochrome P450 enzyme that catalyzes the final step of estrogen biosynthesis. In hormone-receptor-positive breast cancers, estrogens promote tumor growth. Letrozole, a triazole-based drug, is a potent aromatase inhibitor.

Caption: Mechanism of aromatase inhibition by triazole derivatives in breast cancer.

| Compound | Cell Line | IC50 (Cell Proliferation) | Target | IC50 (Target) | Reference |

| Letrozole | MCF-7aro | 50-100 nM | Aromatase | - | [5] |

| Letrozole | In vivo | >98% inhibition of aromatization | Aromatase | - | [6][7] |

| Compound 5 | MCF-7 | 17.01 ± 0.53 µM | Aromatase | 0.026 µM | [8] |

| Compound 6b | Cancer cell lines | GI50: 35 nM | Aromatase | 0.09 ± 0.01 µM | [9] |

This protocol describes a method to screen for aromatase inhibitors using a fluorogenic substrate.

1. Reagents and Materials:

-

Recombinant human aromatase (CYP19A1)

-

Fluorogenic aromatase substrate

-

NADPH

-

Dichlorophenyl triazole test compounds

-

Letrozole (positive control)

-

Assay buffer

-

96-well white microplate

-

Fluorescence plate reader

2. Assay Procedure:

-

Prepare serial dilutions of the test compounds and letrozole.

-

Add the assay buffer, recombinant aromatase, and test compounds/control to the wells of the microplate.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate and NADPH.

-

Measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for 60 minutes at 37°C.

3. Data Analysis:

-

Calculate the rate of the reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the no-inhibitor control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Kinase Inhibition

Several dichlorophenyl triazole derivatives have been shown to inhibit protein kinases that are crucial for cancer cell survival and proliferation.

Caption: General mechanism of protein kinase inhibition by dichlorophenyl triazoles.

| Compound | Target Kinase | IC50 | Reference |

| [7-(2,6-dichlorophenyl)-5-methylbenzo[3][10][11]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine | Src | Potent inhibitor | [12][13] |

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring kinase inhibition.

1. Reagents and Materials:

-

Recombinant protein kinase

-

Europium-labeled anti-tag antibody

-

Fluorescently labeled kinase tracer (ATP-competitive)

-

Dichlorophenyl triazole test compounds

-

Assay buffer

-

384-well microplate

-

TR-FRET-compatible plate reader

2. Assay Procedure:

-

Prepare serial dilutions of the test compounds.

-

To the wells of the microplate, add the test compounds, the kinase/antibody mixture, and the tracer.

-

Incubate at room temperature for 1 hour.

-

Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths.

3. Data Analysis:

-

The binding of an inhibitor displaces the tracer, leading to a decrease in the FRET signal.

-

Calculate the percentage of inhibition based on the FRET signal.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Anticonvulsant Activity: Modulation of Voltage-Gated Sodium Channels (VGSCs)

Certain dichlorophenyl triazole derivatives have demonstrated anticonvulsant effects, with a predicted mechanism involving the modulation of voltage-gated sodium channels (VGSCs).[14][15] These channels are critical for the initiation and propagation of action potentials in neurons.

Signaling Pathway: VGSC Modulation

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 4. fda.gov [fda.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) | Abcam [abcam.com]

- 7. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. Kinase Assay to Determine the IC50 Values [bio-protocol.org]

- 11. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

A Technical Guide to the Biological Screening of a C20H15Cl2N3 Chemical Library

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the biological screening of a hypothetical chemical library composed of compounds with the molecular formula C20H15Cl2N3. Given the elemental composition, this library likely consists of complex heterocyclic compounds, a class of molecules known for its rich pharmacological potential. This document outlines a systematic approach, from initial library handling to hit validation, incorporating detailed experimental protocols and data analysis strategies essential for modern drug discovery.

Introduction to the Screening Campaign

The primary objective of screening a chemical library, such as one comprised of this compound compounds, is to identify "hits"—molecules that exhibit a desired biological activity against a specific target or cellular phenotype.[1] These hits serve as starting points for further chemical optimization in the drug development pipeline. The screening process is typically conducted in a high-throughput format, allowing for the rapid testing of thousands to millions of compounds.[1]

A successful screening campaign hinges on a robust and well-defined workflow, encompassing assay development, automated screening, and rigorous data analysis to minimize false positives and negatives.

High-Throughput Screening (HTS) Workflow

The screening process is a multi-stage endeavor designed to efficiently identify and validate active compounds.[2] It begins with assay development and culminates in the confirmation of "hits" through secondary and tertiary assays.

Caption: A typical workflow for a high-throughput screening (HTS) campaign.

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of a successful screening project. Below are methodologies for key assays relevant to the screening of a this compound library.

Primary Screening Assay: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] It is frequently used as a primary screen to identify compounds that are toxic to a specific cell line (e.g., a cancer cell line).

Protocol:

-

Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[3]

-

Compound Addition: Prepare a stock solution of the this compound library compounds in dimethyl sulfoxide (DMSO). Dilute the compounds in culture medium to the desired final screening concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤ 0.1%. Add the diluted compounds to the appropriate wells. Include positive control wells (e.g., a known cytotoxic agent like doxorubicin) and negative control wells (vehicle, 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.[4]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Primary Screening Assay: Target-Based (Sandwich ELISA)

This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to screen for compounds that inhibit the production of a specific cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), from stimulated immune cells (e.g., lipopolysaccharide-stimulated macrophages). This is relevant for identifying potential anti-inflammatory agents.[5]

Protocol:

-

Cell Stimulation: Plate and stimulate cells (e.g., macrophages) with an appropriate agent (e.g., LPS) in the presence of the this compound library compounds (e.g., at 10 µM) for a predetermined time (e.g., 24 hours). Collect the cell culture supernatant for analysis.

-

Plate Coating: Coat the wells of a 96-well high-binding microplate with 100 µL of capture antibody (specific for the target cytokine, e.g., anti-TNF-α) diluted in coating buffer. Incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20). Block the remaining protein-binding sites by adding 150 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[6]

-

Sample Addition: After washing the plate again, add 100 µL of the collected cell culture supernatants, standards, and controls to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate four times. Add 100 µL of a biotinylated detection antibody (also specific for the target cytokine) to each well. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate four times. Add 100 µL of streptavidin conjugated to horseradish peroxidase (HRP) to each well. Incubate for 45 minutes at room temperature.

-

Substrate Addition: Wash the plate again. Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature, allowing for color development.

-

Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 N H2SO4) to each well. The color will change from blue to yellow.

-

Absorbance Reading: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Secondary Assay: Dose-Response Analysis

Compounds identified as "hits" in the primary screen must be validated. A key step is generating a dose-response curve to determine the concentration at which the compound elicits 50% of its maximal effect (EC50) or inhibition (IC50).[7]

Protocol:

-

Prepare Serial Dilutions: For each hit compound, prepare a series of dilutions (typically 8-10 concentrations) spanning a wide range (e.g., from 100 µM down to 1 nM) using a logarithmic or semi-logarithmic scale.[8]

-

Perform Assay: Conduct the primary assay (e.g., MTT or ELISA) using these serial dilutions in triplicate.

-

Data Collection: Collect the raw data (e.g., absorbance values) for each concentration.

-

Data Normalization: Normalize the data. For an inhibition assay, set the average of the negative controls (vehicle) as 100% activity and the average of the positive controls (maximal inhibition) as 0% activity.

-

Curve Fitting: Plot the normalized response (Y-axis) against the logarithm of the compound concentration (X-axis). Fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) equation, to generate a sigmoidal dose-response curve.[7][8]

-

Determine IC50/EC50: The IC50 or EC50 value is calculated from the fitted curve as the concentration that produces a 50% response.

Data Presentation and Analysis

Assay Quality Control: Z'-Factor

The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[9] It measures the separation between the distributions of the positive and negative controls. An assay is considered excellent for HTS if its Z'-factor is between 0.5 and 1.0.[10][11]

The formula for Z'-factor is: Z' = 1 - ( (3 * σ_p + 3 * σ_n) / |μ_p - μ_n| )

Where:

-

μ_p and σ_p are the mean and standard deviation of the positive control.

-

μ_n and σ_n are the mean and standard deviation of the negative control.[9]

Data Tables

Quantitative data from the screening process should be organized into clear, structured tables.

Table 1: Hypothetical Primary HTS Data (MTT Assay)

| Compound ID | Concentration (µM) | Raw Absorbance (OD 570nm) | % Viability (Normalized) | Hit (Threshold < 50%) |

| This compound-001 | 10 | 0.85 | 94.4% | No |

| This compound-002 | 10 | 0.21 | 23.3% | Yes |

| This compound-003 | 10 | 0.91 | 101.1% | No |

| ... | ... | ... | ... | ... |

| Negative Control | N/A | 0.90 (± 0.05) | 100% | N/A |

| Positive Control | N/A | 0.05 (± 0.01) | 5.6% | N/A |

Table 2: Dose-Response Data for Hit Compound this compound-002

| Concentration (µM) | log[Concentration] | Average % Inhibition |

| 100 | 2.00 | 98.5 |

| 30 | 1.48 | 95.2 |

| 10 | 1.00 | 88.1 |

| 3 | 0.48 | 70.3 |

| 1 | 0.00 | 49.5 |

| 0.3 | -0.52 | 25.6 |

| 0.1 | -1.00 | 10.1 |

| 0.03 | -1.52 | 3.2 |

| Calculated IC50 | 1.01 µM |

Targeting Signaling Pathways

Many drugs exert their effects by modulating specific cellular signaling pathways. These pathways are complex networks that transmit signals from the cell surface to intracellular targets, ultimately controlling cellular processes like growth, proliferation, and death. Identifying which pathway a hit compound modulates is a critical step in understanding its mechanism of action.

For example, a compound that inhibits TNF-α production would interfere with the TNF signaling pathway, which is a key regulator of inflammation.

References

- 1. news-medical.net [news-medical.net]

- 2. Screening workflow | High Throughput Screening Core [u.osu.edu]

- 3. researchhub.com [researchhub.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Dose–response relationship - Wikipedia [en.wikipedia.org]

- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]

- 9. assay.dev [assay.dev]

- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 11. academic.oup.com [academic.oup.com]

Investigating the structure-activity relationship of dichlorophenyl triazoles

An In-Depth Technical Guide to the Structure-Activity Relationship of Dichlorophenyl Triazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole and 1,2,3-triazole moieties are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their unique chemical properties, including the ability to engage in hydrogen bonding and dipole interactions, make them effective pharmacophores for interacting with biological targets.[2] The incorporation of a dichlorophenyl group onto the triazole scaffold has proven to be a particularly fruitful strategy in drug design, leading to compounds with a broad spectrum of biological activities, including antifungal, anticancer, and insecticidal properties.[3][4][5]

Understanding the Structure-Activity Relationship (SAR) is paramount in medicinal chemistry. It involves elucidating how specific structural features of a molecule contribute to its biological activity, thereby guiding the rational design of more potent and selective drug candidates. This technical guide provides a comprehensive investigation into the SAR of dichlorophenyl triazoles, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical pathways and workflows to support ongoing research and development in this area.

Synthetic Strategies for Dichlorophenyl Triazoles

The synthesis of dichlorophenyl triazoles can be achieved through various established methods. For 1,2,3-triazoles, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method.[6] For 1,2,4-triazoles, a common approach involves the cyclization of thiosemicarbazide derivatives or the reaction of acylhydrazines with appropriate reagents.[7][8]

Below is a generalized workflow for the synthesis of a 1,4-disubstituted 1,2,3-triazole, a common isomer in this class.

Caption: General workflow for CuAAC synthesis of 1,2,3-triazoles.

Experimental Protocol: Synthesis of 1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole Derivatives

This protocol is adapted from the synthesis of herbicidal safeners and serves as a representative example of 1,2,4-triazole synthesis.[9]

-

Step 1: Intermediate Synthesis : Start with substituted aminophenol or amino alcohol derivatives.

-

Step 2: Cyclization : React the starting material with appropriate reagents to form the core triazole ring structure, for instance, 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carbonyl chloride.

-

Step 3: Acylation : The intermediate carbonyl chloride is reacted with a selected amine (e.g., a substituted dihydro-benzo[b][10][11]oxazine) in a suitable solvent like dichloromethane (DCM) with a base such as triethylamine (TEA).

-

Step 4: Reaction Monitoring : The reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Step 5: Workup : Upon completion, the reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate.

-

Step 6: Purification : The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by column chromatography on silica gel, to yield the final compound.

-

Step 7: Characterization : The structure of the final product is confirmed using analytical techniques such as IR, 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).[9]

Biological Activities and Structure-Activity Relationships

The dichlorophenyl triazole scaffold has been explored for various therapeutic applications. The position of the chlorine atoms on the phenyl ring (e.g., 2,4-dichloro vs. 3,4-dichloro) and the nature of substituents on the triazole ring and other parts of the molecule are critical determinants of biological activity and target selectivity.

Antifungal Activity

Dichlorophenyl triazoles are potent antifungal agents, with many acting as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[12] The 2,4-dihalophenyl group is a well-established pharmacophore for this class of antifungals.[3][12]

Caption: Mechanism of action for azole antifungals via CYP51 inhibition.

Quantitative SAR Data: Antifungal Activity

| Compound ID | Core Structure | R-Group / Modification | Fungal Strain | MIC₈₀ (μg/mL) | Reference |

| 5a | 2,4-Dichlorophenyl-Triazole-Isoxazole | - | C. albicans | 0.0313 | [3] |

| 11b | 2,4-Dichlorophenyl-Triazole | Varied side chain | - | Potent Activity | [3] |

| 14l | 2,4-Dichlorophenyl-Triazole | Varied side chain | C. albicans | 0.125 | [3] |

| 8d | 4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl scaffold | (2,4-dichlorophenyl)amino group | P. piricola | 10.808 (EC₅₀) | [13] |

| 8k | 4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl scaffold | (3,4-dichlorophenyl)amino group | P. piricola | 10.126 (EC₅₀) | [13] |

SAR Insights:

-

The 2,4-dichlorophenyl moiety is consistently associated with potent antifungal activity.[3]

-

Modifications to the side chain attached to the triazole ring significantly impact efficacy and spectrum. For example, the introduction of piperazine or amino acid fragments can modulate activity.[12][13]

-

Compounds with a hydroxyl group on the carbon alpha to the phenyl ring often show good activity, mimicking the structure of clinical azole antifungals.[12]

-

In one study, a compound with a 3,4-dichlorophenyl group (8k) showed slightly better activity against Physalospora piricola than its 2,4-dichloro analogue (8d).[13]

Anticancer Activity

Dichlorophenyl triazoles have demonstrated significant cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and include tubulin polymerization inhibition, cell cycle arrest, induction of apoptosis, and inhibition of key signaling enzymes like kinases.[14][15][16]

Quantitative SAR Data: Anticancer Activity

| Compound ID | Core Structure | Target Cell Line | IC₅₀ (μM) | Reference |

| 8b | Indole-1,2,4-Triazole | Hep-G2 (Liver) | Comparable to Doxorubicin | [11] |

| 5k | 3,4-Dichlorobenzyl-1,2,3-triazole-Curcumin | A549 (Lung) | 2.27 | [14] |

| - | 2,6-Dichlorophenyl-1,2,4-Triazole derivative | Breast, Lung, CNS lines | Significant Activity | [5] |

| 4 | 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B (enzyme target) | 0.036 | [17] |

| 16a | Spirooxindole-1,2,3-triazole (with p-bromobenzyl) | A549 (Lung) | 1.87 | [18] |

SAR Insights:

-

A 3,4-dichlorophenyl moiety was found to be crucial for excellent cytotoxicity against the Hep-G2 liver cancer cell line in an indole-triazole hybrid.[11]

-

A 3,4-dichlorobenzyl group attached to a 1,2,3-triazole-curcumin hybrid resulted in a compound with approximately 10 times higher activity against A549 lung cancer cells than the parent curcumin.[14]

-

The substitution pattern is critical; for instance, 2,6-dichlorophenyl derivatives have also shown high anticancer potential.[5]

-

The triazole ring can act as a linker to combine different pharmacophores (e.g., indole, curcumin), leading to hybrid molecules with enhanced potency.[11][14]

Caption: Simplified anticancer mechanism via G2/M cell cycle arrest.

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating SAR findings. Below are methodologies for key assays cited in the evaluation of dichlorophenyl triazoles.

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[19][20]

-

Cell Seeding : Seed cancer cells (e.g., A549, HepG2) into 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[20][21]

-

Compound Treatment : Treat the cells with various concentrations of the dichlorophenyl triazole compounds (e.g., from 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[20][21]

-

MTT Addition : After incubation, remove the treatment media and add 100-200 µL of MTT solution (typically 0.5 mg/mL in sterile PBS) to each well.[20]

-

Formazan Formation : Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization : Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

-

Absorbance Reading : Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Experimental workflow for the MTT cell viability assay.

Protocol: Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8][12]

-

Inoculum Preparation : Prepare a standardized suspension of the fungal strain to be tested (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).

-

Compound Dilution : Perform serial two-fold dilutions of the dichlorophenyl triazole compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation : Add the fungal inoculum to each well, resulting in a final concentration of approximately 0.5-2.5 x 10³ cells/mL. Include positive (no drug) and negative (no fungus) controls.

-

Incubation : Incubate the plates at 35-37°C for 24-48 hours.

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC₈₀) compared to the drug-free control, determined by visual inspection or by reading the optical density.[12]

Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibition of a specific enzyme (e.g., Thymidine Phosphorylase, Acetylcholinesterase) by dichlorophenyl triazoles.[22][23]

-

Reagent Preparation : Prepare solutions of the target enzyme, its specific substrate, a chromogenic reagent (if applicable), and the test compounds in a suitable buffer.

-

Assay Setup : In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.

-

Pre-incubation : Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

-

Reaction Initiation : Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubation : Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time, allowing the reaction to proceed.

-

Reaction Termination : Stop the reaction using a suitable reagent if necessary.

-

Signal Detection : Measure the product formation using a spectrophotometer or fluorometer at the appropriate wavelength. The signal is typically a change in absorbance or fluorescence.

-

Data Analysis : Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value.

Conclusion

The dichlorophenyl triazole scaffold is a versatile and highly valuable platform for the development of novel therapeutic agents. Structure-activity relationship studies have consistently shown that the 2,4- and 3,4-dichloro substitution patterns on the phenyl ring are critical for potent biological activity across different therapeutic areas. The triazole core serves as both a key pharmacophore and a robust linker for creating hybrid molecules with enhanced efficacy.

Key SAR insights indicate that:

-

For antifungal agents , a 2,4-dichlorophenyl group combined with a hydroxyl-bearing side chain is a classic and effective arrangement for targeting CYP51.

-

For anticancer agents , the 3,4-dichlorophenyl moiety has shown particular promise, and its combination with other known anticancer pharmacophores via the triazole linker is an effective strategy for generating highly potent compounds.